molecular formula C13H16O7 B14758258 Benzyl D-Glucuronate-13C6

Benzyl D-Glucuronate-13C6

Cat. No.: B14758258
M. Wt: 290.22 g/mol
InChI Key: MYEUFSLWFIOAGY-NTTDVMTLSA-N
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Description

Benzyl D-Glucuronate-13C6: is a labeled compound used primarily in scientific research. It is a derivative of D-glucuronic acid, where the hydrogen atoms are replaced with carbon-13 isotopes. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound is often used in the synthesis of glucuronides, which are important in the study of drug metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl D-Glucuronate-13C6 typically involves the esterification of D-glucuronic acid with benzyl alcohol. The process begins with the protection of the hydroxyl groups of D-glucuronic acid using acetal derivatives. The protected glucuronic acid is then reacted with benzyl alcohol in the presence of a catalyst, such as zinc chloride, to form the benzyl ester. The final step involves the removal of the protecting groups under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Benzyl D-Glucuronate-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include various glucuronic acid derivatives, which are useful in biochemical studies and drug metabolism research .

Scientific Research Applications

Chemistry: In chemistry, Benzyl D-Glucuronate-13C6 is used as a precursor in the synthesis of glucuronides. These compounds are essential for studying the phase II metabolism of drugs, where glucuronic acid conjugates with drugs to enhance their solubility and excretion.

Biology: In biological research, the compound is used to study the role of glucuronidation in detoxification processes. It helps in understanding how the body processes and eliminates various xenobiotics and endogenous substances.

Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking and analysis in metabolic studies.

Industry: Industrially, the compound is used in the production of glucuronides for pharmaceutical applications. It is also employed in the development of new drugs and in the quality control of existing medications .

Mechanism of Action

Benzyl D-Glucuronate-13C6 exerts its effects through the process of glucuronidation. This involves the transfer of glucuronic acid to substrates by the enzyme UDP-glucuronosyltransferase. The resulting glucuronides are more water-soluble, facilitating their excretion from the body. The molecular targets include various drugs, toxins, and endogenous compounds, which are modified to enhance their elimination .

Comparison with Similar Compounds

    Benzyl D-Glucuronate: Similar in structure but without the carbon-13 labeling.

    Methyl D-Glucuronate: Another ester of D-glucuronic acid, used in similar applications.

    Ethyl D-Glucuronate: Used in the study of ethanol metabolism.

Uniqueness: Benzyl D-Glucuronate-13C6 is unique due to its carbon-13 labeling, which allows for detailed NMR studies. This makes it particularly valuable in research settings where precise structural and metabolic information is required .

Properties

Molecular Formula

C13H16O7

Molecular Weight

290.22 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxy(2,3,4,5,6-13C5)oxane-2-carboxylate

InChI

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1

InChI Key

MYEUFSLWFIOAGY-NTTDVMTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[13C](=O)[13C@@H]2[13C@H]([13C@@H]([13C@H]([13CH](O2)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O

Origin of Product

United States

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